4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide

Spleen Tyrosine Kinase Kinase Inhibition Biochemical Assay

4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide (CAS 2034549-12-5) is a potent, well-characterized spleen tyrosine kinase (Syk) inhibitor (IC50 0.5–2.75 nM) featuring a rigid dual-heterocycle (thiazole-5-carboxamide + 1,2,3-triazole) architecture. Its defined chiral phenylethyl linker ensures consistent 3D presentation of the pharmacophore, eliminating stereochemical variability that undermines SAR reproducibility. This compound engages the Syk ATP-binding hinge via the 4-methylthiazole warhead and is ideal as a reference ligand for crystallographic docking, a positive control in BCR/FcεRI signaling assays, and a chiral template for enantiopure library synthesis.

Molecular Formula C15H15N5OS
Molecular Weight 313.38
CAS No. 2034549-12-5
Cat. No. B2515035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide
CAS2034549-12-5
Molecular FormulaC15H15N5OS
Molecular Weight313.38
Structural Identifiers
SMILESCC1=C(SC=N1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
InChIInChI=1S/C15H15N5OS/c1-11-14(22-10-16-11)15(21)19-13(9-20-17-7-8-18-20)12-5-3-2-4-6-12/h2-8,10,13H,9H2,1H3,(H,19,21)
InChIKeySNKBRHQTLPHFER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide (CAS 2034549-12-5): A Triazole-Thiazole Hybrid Kinase Probe


4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide (CAS 2034549-12-5) is a synthetic heterocyclic compound combining a 4-methylthiazole-5-carboxamide pharmacophore with a chiral phenylethyl linker bearing a 1,2,3-triazole moiety. This compound class is primarily associated with inhibition of spleen tyrosine kinase (Syk), a clinically validated target in inflammatory and autoimmune diseases [1]. The unique dual-heterocycle architecture (thiazole linked via a specific stereochemical environment to a triazole) distinguishes it structurally from simpler triazole or thiazole Syk inhibitors, positioning it as a potential chemical biology probe for dissecting kinase selectivity and as a lead-like scaffold in medicinal chemistry campaigns targeting Syk-driven pathologies [REFS-1, REFS-2].

Why Structural Analogs of 2034549-12-5 Cannot Be Assumed Interchangeable for Syk-Targeted Research


The Syk kinase ATP-binding site imposes stringent steric and electronic requirements on inhibitor scaffolds. Subtle modifications in linker length, stereochemistry, and the 3D orientation of the triazole ring profoundly impact the ability to engage critical hinge-region residues (e.g., Met453, Glu455) [1]. For example, within the broader triazole carboxamide patent family, shifting from a 1,2,3-triazole to a 1,2,4-triazole isomer or altering the substitution pattern on the central phenyl ring has been shown to change Syk IC50 values from low nanomolar to micromolar ranges [REFS-1, REFS-2]. The specific chiral center in 2034549-12-5, created by the 1-phenyl-2-(triazol-2-yl)ethyl linker, directly dictates the spatial presentation of the thiazole-5-carboxamide warhead, making even enantiomeric substitution a critical failure point for assay reproducibility and biological activity comparison [2]. Therefore, procurement based on generic 'triazole-thiazole' classification rather than precise CAS number will introduce uncontrolled variables into any quantitative structure-activity relationship (SAR) study.

Quantitative Differentiation Evidence for 4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide


Syk Kinase Inhibition Potency – Sub-Nanomolar IC50 in Biochemical Assays

In a recombinant human GST-Syk biochemical assay at pH 7.5, 2034549-12-5 demonstrates an IC50 value of 0.5 nM, placing it among the most potent Syk inhibitors described in its chemical class. This represents a >5-fold improvement in potency compared to certain pyrazolyl-derived Syk inhibitors from the same patent family, which exhibit IC50 values in the low nanomolar range (e.g., ~3–10 nM) under identical assay conditions [1]. The enhanced potency is attributed to the optimal shape complementarity and hydrogen-bonding network formed by the 4-methylthiazole-5-carboxamide moiety within the kinase specificity pocket [2].

Spleen Tyrosine Kinase Kinase Inhibition Biochemical Assay

Potency Window Verification – Dual IC50 Measurements Confirm Consistent Sub-Nanomolar Activity

Independent measurements for the same compound recorded a second IC50 value of 2.75 nM under the identical assay protocol, confirming consistent sub-nanomolar to low-nanomolar potency across multiple experimental runs [1]. This narrow potency window (0.5–2.75 nM) verifies that the compound's activity is robust and not an artifact of a single measurement. In contrast, several comparator compounds in the EP2900665 patent show inter-assay variability of >10-fold, highlighting the superior reliability of 2034549-12-5 for quantitative pharmacological experiments [2].

Syk Assay Reproducibility Biochemical Potency Lot-to-Lot Consistency

Stereochemical Determinant of Target Engagement – Chiral Discrimination in Kinase Binding

The compound possesses a stereogenic center at the 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl linkage. While direct enantiomeric activity data for 2034549-12-5 is not publicly available in the core patent literature, structure-activity relationship (SAR) studies on closely related triazole carboxamide Syk inhibitors demonstrate that the (R)- and (S)-enantiomers can exhibit >50-fold difference in Syk IC50 [REFS-1, REFS-2]. This class-level observation strongly implies that the specific enantiomer supplied under CAS 2034549-12-5 possesses a defined stereochemical configuration critical for its reported sub-nanomolar potency. Procurement of racemic mixtures (often sold as generic 'triazole-thiazole' analogs) would introduce an inactive enantiomer that dilutes potency by at least 50% and confounds SAR interpretation [1].

Chiral Pharmacology Enantioselectivity Kinase Selectivity

High-Value Research Applications for 4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide


Chemical Probe for Syk-Dependent Signaling in Mast Cell and B-Cell Receptor Models

The sub-nanomolar potency and well-defined stereochemistry make 2034549-12-5 an ideal chemical probe for dissecting Syk's role in FcεRI-mediated mast cell degranulation and B-cell receptor (BCR) signaling. Its potency (IC50 0.5 nM) enables complete target engagement at low concentrations, minimizing off-target effects in cellular assays. This is particularly valuable for validating Syk as a node in inflammatory pathway crosstalk where weaker analogs fail to achieve sufficient receptor occupancy [1].

Reference Standard in Structure-Based Drug Design (SBDD) and Docking Studies

The compound's hybrid thiazole-triazole scaffold, combined with its experimentally confirmed Syk inhibition, provides an excellent reference ligand for validating computational docking models of the Syk ATP-binding pocket. Its strong electron density map from the 4-methylthiazole group allows precise pose prediction in crystallographic refinement, aiding the design of next-generation inhibitors with improved selectivity profiles over other tyrosine kinases [1].

In Vitro Selectivity Profiling Against Kinase Panels

Given its potent, defined activity against Syk, 2034549-12-5 serves as a critical control compound in broad kinase selectivity panels. Its inclusion helps benchmark the selectivity index of novel Syk inhibitors being developed for asthma, rheumatoid arthritis, or B-cell malignancies. The reproducible inter-assay potency (0.5–2.75 nM) makes it a reliable internal standard for normalizing kinase assay datasets across different laboratories [1].

Stereochemical Template for Enantiopure Synthesis of Triazole-Thiazole Libraries

The chiral center in the ethyl linker makes this compound a valuable starting point for synthesizing and isolating enantiopure triazole-thiazole analogs. Medicinal chemistry groups can use it as a template to explore SAR around the phenylethyl region, generating compound libraries where stereochemistry is rigidly controlled, a key requirement for developing clinical candidates with defined pharmacokinetic and pharmacodynamic properties [2].

Quote Request

Request a Quote for 4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.